Janthitrem A

Overview

Description

Janthitrem A is a fluorescent tremorgenic mycotoxin produced by the fungus Penicillium janthinellumThis compound, along with its analogs Janthitrem B and Janthitrem C, has been identified as a significant contributor to ryegrass staggers, a neurological disorder affecting livestock .

Mechanism of Action

Target of Action

Janthitrem A, a tremorgenic mycotoxin produced by Penicillium janthinellum, primarily targets the 4-aminobutyrate aminotransferase, mitochondrial . This enzyme plays a crucial role in the metabolism of gamma-aminobutyrate (GABA), a key inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

It’s known that the compound influences the function of 4-aminobutyrate aminotransferase, leading to changes in the metabolism of gaba . This disruption can result in neurological effects such as tremors .

Biochemical Pathways

This compound affects the GABAergic system by interacting with 4-aminobutyrate aminotransferase, which catalyzes the conversion of gamma-aminobutyrate and L-beta-aminoisobutyrate to succinate semialdehyde and methylmalonate semialdehyde, respectively . Disruption of this pathway can lead to an imbalance in GABA levels, potentially causing neurological symptoms .

Pharmacokinetics

Given its potent neurological effects, it can be inferred that the compound is likely absorbed and distributed to the central nervous system .

Result of Action

The primary result of this compound’s action is the induction of tremors in mammals. This is due to its interference with the normal functioning of the GABAergic system . The compound’s potency as a tremorgen is reportedly higher than that of structurally similar compounds like Janthitrem B .

Action Environment

This compound is produced by Penicillium janthinellum isolates obtained from ryegrass pastures . The production of this compound can be influenced by environmental factors such as the presence of ryegrass, which can affect the growth of the fungus and subsequently the production of this compound . The compound’s action, efficacy, and stability might also be influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

Janthitrem A interacts with various biomolecules, primarily affecting the nervous system. It is thought to inhibit gamma-aminobutyric acid (GABA) receptors, both pre- and postsynaptic, as well as inhibit transmitter breakdown at the GABA-T receptors . This would initially increase neurotransmitter levels, potentiating the GABA-induced chloride current, then lead to decreased levels of neurotransmitter in the synapse .

Cellular Effects

This compound has been found to have significant effects on cells. It induces tremors in mice and decreases the time to fall from the rotarod when administered at a dose of 4 mg/kg . It also reduces weight gain and food consumption in certain insect larvae . In vitro studies have shown that this compound has antiproliferative, anti-haptotactic (cell migration inhibitory) and anti-invasive activities against human breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. By inhibiting these receptors and the breakdown of the transmitter at the GABA-T receptors, this compound affects the neurotransmitter levels in the synapse .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, AR37-infected ryegrass grown at high temperature was found to contain higher concentrations of epoxy-janthitrem, which when fed to porina larvae had a strong anti-feedant effect and reduced larval survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It causes severe sustained tremors in mice when given intraperitoneally at a dose of 1 mg/kg . In sheep, it causes similar effects when given intravenously at a dose of only 20 µg/kg .

Metabolic Pathways

This compound is part of the indole-diterpenes class of compounds, which are biosynthesized by a select group of ascomycetous fungi. These compounds all have a common structural core comprised of a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety derived from tryptophan .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that major facilitator superfamily transporters and sugar transporters are abundant in Penicillium janthinellum, which probably aid in the uptake of oligosaccharide inducers of cellulase .

Subcellular Localization

Given its effects on the nervous system, it is likely that it is localized to areas where it can interact with GABA receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janthitrem A involves the cultivation of Penicillium janthinellum under specific conditions. The fungus is grown in a nutrient-rich medium, and the mycotoxins are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: the methods used in laboratory settings can be scaled up for industrial purposes, involving large-scale fermentation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Janthitrem A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure-activity relationship and for developing derivatives with enhanced biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their altered biological activities .

Scientific Research Applications

Janthitrem A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying the structure-activity relationship of indole-diterpenes and for developing synthetic analogs with improved properties.

Biology: this compound is used to study the effects of tremorgenic mycotoxins on the nervous system and to understand the mechanisms underlying ryegrass staggers in livestock.

Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting neurological disorders and insecticidal compounds for agricultural use

Comparison with Similar Compounds

Janthitrem A is part of a broader class of indole-diterpenes, which includes compounds such as lolitrem B, paxilline, and penitrem A. These compounds share a common structural core but differ in their functional groups and biological activities:

Lolitrem B: Known for its potent tremorgenic effects and its role in ryegrass staggers.

Paxilline: Exhibits neurotoxic effects and is used to study potassium channel blockers.

Penitrem A: Highly tremorgenic and used in research on neurotransmitter release mechanisms.

This compound is unique due to its specific structural features, such as the presence of an epoxy group, which enhances its tremorgenic potency compared to other similar compounds .

Properties

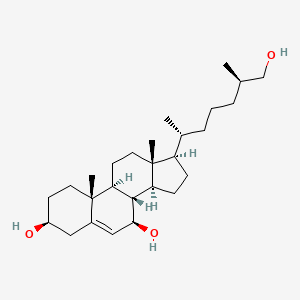

IUPAC Name |

(2S,3R,6S,8R,9S,10R,12S,13S,16S,22S,23R)-2,3,24,24,26,26-hexamethyl-8-prop-1-en-2-yl-7,11,25-trioxa-32-azanonacyclo[16.14.0.02,16.03,13.06,12.010,12.019,31.021,29.023,28]dotriaconta-1(18),19,21(29),27,30-pentaene-9,13,22-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJCSDFBNOBNM-MUVGSFBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Janthitrem A and where is it found?

A1: this compound is an epoxy-janthitrem, a type of indole-diterpene mycotoxin primarily produced by certain fungal species. It was first isolated from Penicillium janthinellum cultures obtained from ryegrass pastures. [, ] These pastures were associated with outbreaks of ryegrass staggers in sheep. [] Epoxy-janthitrems have also been found in some Epichloë endophytes, which form symbiotic relationships with grasses like perennial ryegrass. [, , , ]

Q2: How does this compound affect insects?

A2: this compound, along with Janthitrem B, has demonstrated anti-insect activity. Studies using porina larvae (Wiseana cervinata) found that both compounds induce tremors and negatively impact the larvae's weight gain and food consumption. [] This suggests that epoxy-janthitrems, including this compound, likely play a role in the protective effects observed in endophyte-infected grasses against insect herbivores. [, ]

Q3: How potent is this compound compared to other tremorgenic toxins?

A3: While both this compound and Janthitrem B induce tremors in insects, this compound has been observed to exhibit greater potency. [] In studies examining sheep grazing on pastures containing either epoxy-janthitrems or lolitrem B (another tremorgenic mycotoxin), the signs of ryegrass staggers were less severe in sheep grazing on pastures containing epoxy-janthitrems. [] This suggests that epoxy-janthitrems, including this compound, might be less potent tremorgens compared to lolitrem B.

Q4: Does temperature affect the production of this compound in plants?

A4: Yes, temperature significantly affects the production of epoxy-janthitrems, including this compound, in endophyte-infected plants. Studies have shown that when perennial ryegrass infected with the AR37 endophyte (an epoxy-janthitrem producer) is grown at a constant low temperature (7°C) for an extended period, the in planta concentrations of epoxy-janthitrems are significantly reduced compared to plants grown at higher temperatures (20°C). [, ]

Q5: Are there any differences in this compound production between different ryegrass species?

A5: Slight differences in epoxy-janthitrem concentrations have been observed between perennial ryegrass (Lolium perenne) and Italian ryegrass (Lolium multiflorum) infected with the AR37 endophyte. Research suggests that Italian ryegrass tends to have slightly lower concentrations of epoxy-janthitrems compared to perennial ryegrass when grown under the same conditions. []

Q6: Where do epoxy-janthitrems accumulate within the ryegrass plant?

A6: Epoxy-janthitrems, including this compound, have been found to accumulate at higher concentrations in the pseudostems (lower stem) compared to the leaves of perennial ryegrass infected with the AR37 endophyte. [] Further research has shown that epoxy-janthitrem I, a related compound, is more evenly distributed between shoots and roots compared to other alkaloids like peramine, terpendole E, terpendole C, and lolitrem B, which are primarily found in shoots. []

Q7: What is the chemical structure of this compound?

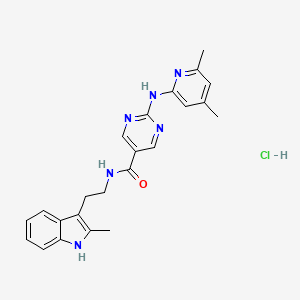

A7: this compound is a complex molecule, and its complete structural elucidation was achieved through extensive NMR and mass spectral analysis. It is an 11,12-epoxyjanthitrem B, characterized by the presence of an epoxide group at the 11,12 position of the Janthitrem B molecule. []

Q8: Are there alternative endophytes that provide insect control without producing this compound or other potentially harmful alkaloids?

A10: Yes, researchers are actively investigating and developing novel endophyte strains with desirable alkaloid profiles to minimize potential risks to livestock while maintaining beneficial properties like insect control. [] One example is the AR1 endophyte, which produces peramine, an alkaloid with insect deterrent properties but without the tremorgenic effects associated with epoxy-janthitrems or lolitrems. [, ] This strain has shown promising results in providing comparable insect control benefits to AR37 without inducing ryegrass staggers in grazing animals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)